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molecular formula C17H25N3O4 B8580099 Tert-butyl 4-(4-amino-3-methoxybenzoyl)piperazine-1-carboxylate

Tert-butyl 4-(4-amino-3-methoxybenzoyl)piperazine-1-carboxylate

Cat. No. B8580099
M. Wt: 335.4 g/mol
InChI Key: YKUWWUKYQSJOSQ-UHFFFAOYSA-N
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Patent
US09212192B2

Procedure details

To a solution of the product of Example 39B (3 g, 11 mmol) in methanol (100 mL) was added Raney Ni (300 mg) and the mixture was stirred under hydrogen for 14 hours. The catalyst was filtered off and the filtrate was concentrated and purified by flash chromatography on silica gel (200-300 mesh) eluting with 100/1 dichloromethane/methanol to provide the title compound. MS: 336 (M+H+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][C:23]=1[N+:24]([O-])=O)[C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)=[O:7]>CO.[Ni]>[NH2:24][C:23]1[CH:22]=[CH:21][C:5]([C:6]([N:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:15])[CH2:10][CH2:9]2)=[O:7])=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C(C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=CC1[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mg
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (200-300 mesh)
WASH
Type
WASH
Details
eluting with 100/1 dichloromethane/methanol

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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